molecular formula C18H20N6O2S B2693467 (1-(2-hydroxy-2-(thiophen-2-yl)ethyl)-1H-1,2,3-triazol-4-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone CAS No. 2034540-39-9

(1-(2-hydroxy-2-(thiophen-2-yl)ethyl)-1H-1,2,3-triazol-4-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone

Cat. No.: B2693467
CAS No.: 2034540-39-9
M. Wt: 384.46
InChI Key: BXNPFHACXCKGOK-UHFFFAOYSA-N
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Description

The compound “(1-(2-hydroxy-2-(thiophen-2-yl)ethyl)-1H-1,2,3-triazol-4-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone” is a hybrid molecule featuring a triazole core linked to a hydroxyethyl-thiophene moiety and a pyridinyl-piperazine group. Structural characterization of such compounds often employs X-ray crystallography tools like SHELXL and visualization via WinGX/ORTEP .

Properties

IUPAC Name

[1-(2-hydroxy-2-thiophen-2-ylethyl)triazol-4-yl]-(4-pyridin-2-ylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N6O2S/c25-15(16-4-3-11-27-16)13-24-12-14(20-21-24)18(26)23-9-7-22(8-10-23)17-5-1-2-6-19-17/h1-6,11-12,15,25H,7-10,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXNPFHACXCKGOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)C(=O)C3=CN(N=N3)CC(C4=CC=CS4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (1-(2-hydroxy-2-(thiophen-2-yl)ethyl)-1H-1,2,3-triazol-4-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone , identified by its CAS number 2034354-44-2 , is a member of the triazole class of compounds, which have garnered significant attention due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C16H17N5O2SC_{16}H_{17}N_{5}O_{2}S with a molecular weight of 343.4 g/mol . The structure features a triazole ring fused with a thiophene moiety and a piperazine derivative, which contributes to its biological activity.

PropertyValue
CAS Number 2034354-44-2
Molecular Formula C₁₆H₁₇N₅O₂S
Molecular Weight 343.4 g/mol

Antimicrobial Properties

Triazoles are well-known for their antimicrobial properties. Research indicates that compounds containing triazole rings exhibit significant activity against various bacterial and fungal strains. The incorporation of the thiophene group enhances this activity by improving the compound's interaction with microbial cell membranes. Studies have shown that similar triazole derivatives can inhibit the growth of pathogens such as Staphylococcus aureus and Candida albicans .

Anticancer Activity

The compound has been evaluated for its anticancer potential. Triazole derivatives have been reported to exhibit cytotoxic effects against several cancer cell lines. For instance, compounds similar to this one have demonstrated activity against breast cancer (MCF-7) and colon carcinoma (HCT116) cell lines, with IC50 values suggesting moderate to high efficacy . The mechanism often involves the induction of apoptosis and inhibition of cell proliferation through various signaling pathways.

The proposed mechanism of action for this compound includes:

  • Enzyme Inhibition : The triazole ring is known to inhibit enzymes by binding to their active sites.
  • Membrane Interaction : The thiophene ring may interact with cellular membranes, disrupting their integrity and leading to cell death.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds can induce oxidative stress in cancer cells, contributing to their cytotoxic effects .

Case Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of various triazole derivatives, the compound exhibited notable inhibition against Mycobacterium tuberculosis. It was found that derivatives with similar structural features had varying degrees of effectiveness, with some showing comparable results to standard antibiotics like rifampicin .

Case Study 2: Anticancer Activity

A comparative study on the cytotoxic effects of triazole derivatives showed that this compound had an IC50 value of approximately 27.3 μM against T47D breast cancer cells. This suggests significant potential as an anticancer agent, warranting further investigation into its pharmacodynamics and pharmacokinetics .

Comparison with Similar Compounds

Data Table: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Potential Bioactivity Reference
Target Compound 1,2,3-Triazole Hydroxyethyl-thiophene, pyridinyl-piperazine CNS modulation, kinase inhibition N/A
GNF-PF-331 Piperazine-thiophene Pyridinyl, carbonyl Kinase inhibition
MK70 Piperazine-butano-thiophene Nitrophenyl Antiproliferative
Compound 21 () Piperazine-thiophene Trifluoromethylphenyl Serotonin receptor binding
Tetrazole-Thiol Derivatives () Tetrazole Thiol, sulfonylpiperazine Antioxidant, enzyme inhibition

Research Implications

The target compound’s unique combination of triazole, hydroxyethyl-thiophene, and pyridinyl-piperazine groups distinguishes it from analogues. Key areas for further study include:

  • Structural Analysis : X-ray crystallography (using SHELX ) to confirm conformation and intermolecular interactions.
  • Biological Screening : Testing against kinase panels, CNS receptors, and ferroptosis assays.
  • ADMET Profiling : Comparative solubility and metabolic stability studies versus MK70 and GNF-PF-331.

Q & A

Basic Research Questions

Q. How can researchers design a synthetic route for this compound?

  • Methodology : A multi-step synthesis is typically required, starting with the formation of the 1,2,3-triazole core via copper-catalyzed azide-alkyne cycloaddition (CuAAC) . Subsequent steps include coupling the triazole intermediate with a hydroxyethyl-thiophene moiety and reacting it with a pyridinyl-piperazine carbonyl derivative. Optimization of reaction conditions (e.g., solvent polarity, temperature, and catalyst loading) is critical to avoid side reactions. For example, ethanol or DMF at 60–80°C may improve yields during triazole formation .

Q. What spectroscopic techniques are essential for structural confirmation?

  • Methodology :

  • NMR Spectroscopy : ¹H/¹³C NMR confirms regioselectivity of the triazole ring and substitution patterns on the piperazine and thiophene groups .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula and detects impurities .
  • FT-IR : Identifies carbonyl (C=O) and hydroxyl (-OH) functional groups .

Q. What are the key physicochemical properties influencing experimental design?

  • Methodology :

  • Solubility : Test in polar (e.g., DMSO, methanol) and nonpolar solvents to determine optimal conditions for biological assays. Thiophene and pyridine moieties may enhance solubility in DMSO .
  • Stability : Monitor degradation under varying pH (e.g., simulated gastric fluid) and UV light using HPLC to establish storage protocols .

Advanced Research Questions

Q. How can reaction conditions be optimized for triazole formation in complex heterocyclic systems?

  • Methodology : Compare CuAAC with ruthenium-catalyzed methods to assess regioselectivity (1,4- vs. 1,5-triazole isomers). Use kinetic studies (TLC/HPLC monitoring) and density functional theory (DFT) calculations to identify energy barriers for competing pathways . Adjust solvent polarity (e.g., water vs. THF) to favor desired intermediates .

Q. How can contradictory biological activity data be resolved across structural analogs?

  • Methodology : Perform comparative structure-activity relationship (SAR) studies. For example, replace the thiophene with furan or pyridine (as in analogs) and assay receptor binding affinity. Use molecular docking to map interactions with target proteins (e.g., kinases or GPCRs) and identify steric/electronic effects from substituents .

Q. What computational strategies predict target interactions for this compound?

  • Methodology :

  • Molecular Docking : Screen against protein databases (e.g., PDB) to prioritize targets like serotonin receptors (piperazine moiety) or cytochrome P450 enzymes (thiophene group) .
  • Molecular Dynamics (MD) Simulations : Simulate binding stability in lipid bilayers to assess membrane permeability .

Q. How can poor pharmacokinetic properties (e.g., low bioavailability) be addressed?

  • Methodology :

  • Prodrug Design : Introduce hydrolyzable groups (e.g., acetylated hydroxyl) to enhance intestinal absorption .
  • Formulation Studies : Use nanoemulsions or liposomes to improve solubility and prolong half-life . Validate with in vivo pharmacokinetic models (e.g., rat plasma HPLC-MS analysis) .

Data Contradiction Analysis

Q. How to interpret conflicting solubility data across analogs with similar scaffolds?

  • Methodology : Compare logP values (via HPLC retention times) and crystallinity (XRD analysis). For instance, ’s methylthiazole substituent may increase hydrophobicity vs. the target compound’s hydroxyethyl group. Use Hansen solubility parameters to rationalize solvent compatibility .

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